Acide 3-(dipropylsulfamoyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

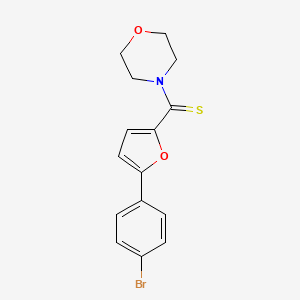

3-(Dipropylsulfamoyl)benzoic acid, also known as probenecid, is a compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is primarily known for its use as a uricosuric agent, which increases the excretion of uric acid in the urine and is used in the treatment of gout and hyperuricemia .

Applications De Recherche Scientifique

3-(Dipropylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .

Mode of Action

Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .

Pharmacokinetics

The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .

Result of Action

The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .

Action Environment

The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .

Analyse Biochimique

Biochemical Properties

3-(dipropylsulfamoyl)benzoic Acid interacts with various enzymes and proteins. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This suggests that it interacts with renal transport enzymes and protein receptors on the kidney tubules .

Cellular Effects

The compound influences cell function by altering the renal excretion of organic anions and reducing tubular reabsorption of urate . This could potentially impact cell signaling pathways and cellular metabolism, particularly in renal cells.

Molecular Mechanism

The molecular mechanism of 3-(dipropylsulfamoyl)benzoic Acid involves inhibiting the renal excretion of organic anions and reducing tubular reabsorption of urate . This suggests that it may bind to transport enzymes and protein receptors on the kidney tubules, inhibiting their function .

Metabolic Pathways

3-(dipropylsulfamoyl)benzoic Acid is involved in the metabolic pathway related to the excretion of uric acid . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate , suggesting that it interacts with enzymes involved in these processes.

Transport and Distribution

3-(dipropylsulfamoyl)benzoic Acid is likely transported and distributed within cells and tissues via its interaction with transport enzymes and protein receptors on the kidney tubules . It may affect the localization or accumulation of these proteins.

Subcellular Localization

Given its role in inhibiting renal excretion and reducing tubular reabsorption, it is likely localized to the kidney tubules where these processes occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 3-(dipropylsulfamoyl)benzoic acid involves large-scale sulfonation processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of eco-friendly methods, such as cocrystallization, has also been explored to enhance the solubility and dissolution rate of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Dipropylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Comparaison Avec Des Composés Similaires

Sulfinpyrazone: Another uricosuric agent used in the treatment of gout.

Benzbromarone: A potent uricosuric drug with a similar mechanism of action.

Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

Uniqueness: 3-(Dipropylsulfamoyl)benzoic acid is unique in its dual role as a uricosuric agent and an inhibitor of organic anion transporters. Its ability to inhibit bitter taste receptors also sets it apart from other similar compounds .

Propriétés

IUPAC Name |

3-(dipropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNTKLYLWGFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2471741.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2471755.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)

![1-benzyl-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2471759.png)